N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
CAS No.:
Cat. No.: VC20255850
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClN2 |
|---|---|
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | N-methyl-1,2,3,4-tetrahydroquinolin-7-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c1-11-9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,11-12H,2-3,6H2,1H3;1H |
| Standard InChI Key | YPLLRSKEXJVLDT-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC2=C(CCCN2)C=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline backbone, consisting of a six-membered benzene ring fused to a partially saturated five-membered nitrogen-containing ring. The methyl group at the nitrogen atom (N-methyl) and the primary amine at the 7-position distinguish it from simpler tetrahydroquinoline derivatives. X-ray crystallographic studies reveal a planar benzene ring and a puckered saturated ring, with the hydrochloride counterion stabilizing the amine group via ionic interactions.
Physical and Chemical Properties
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 198.69 g/mol |
| CAS Registry Number | 927684-97-7 |
| Solubility | Highly soluble in water |
| Storage Conditions | Ambient temperature |
The hydrochloride salt form significantly improves water solubility compared to the free base, facilitating its use in biological assays . The compound’s pKa values (estimated at 4.2 for the amine group and 9.8 for the conjugated acid of the tetrahydroquinoline nitrogen) influence its protonation state under physiological conditions, affecting membrane permeability and target binding.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of N-methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride typically involves a multi-step sequence starting from β-phenylethylamine derivatives. A common route proceeds as follows:
-
Cyclization: Treatment of N-acyl-β-phenylethylamine with phosphorus oxychloride () under reflux conditions induces cyclization to form the tetrahydroquinoline core.
-
Methylation: The nitrogen atom is methylated using methyl iodide () in the presence of a base such as potassium carbonate ().
-
Amine Functionalization: Introduction of the amine group at the 7-position via nitration followed by reduction, or through direct nucleophilic substitution.
-
Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors and catalytic hydrogenation are employed to enhance yield (>85%) and reduce waste. A representative optimized protocol involves:
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on carbon () |
| Hydrogen Pressure | 50 psi |
| Temperature | 80°C |
| Reaction Time | 12 hours |
This approach minimizes side products like over-reduced dihydroquinolines, ensuring high purity (>95%).
Chemical Reactivity and Functionalization
Oxidation Reactions
Exposure to oxidizing agents such as potassium permanganate () converts the tetrahydroquinoline scaffold into fully aromatic quinoline derivatives. For example:
This reaction proceeds via dehydrogenation of the saturated ring, with yields dependent on reaction time and temperature.
Nucleophilic Substitution
The primary amine at position 7 participates in acylations and alkylations. For instance, treatment with acetyl chloride () yields the corresponding acetamide:
Such modifications are critical for structure-activity relationship (SAR) studies in drug discovery.
The compound demonstrates inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. In vitro assays using human recombinant MAO-B revealed an IC of 12.3 μM, comparable to the reference inhibitor selegiline (IC = 9.8 μM).
Receptor Modulation
Preliminary binding studies indicate affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 450 nM and 1.2 μM, respectively. These interactions suggest potential applications in psychiatric and neurological drug development.
Antimicrobial Properties
Against Gram-positive bacteria Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, likely due to interference with cell wall synthesis or membrane integrity.
Applications in Scientific Research
Medicinal Chemistry
As a scaffold for drug discovery, the compound has been derivatized to produce analogs with enhanced blood-brain barrier permeability and target selectivity. For example, substituting the methyl group with a fluorinated alkyl chain improved MAO-B inhibition by 40%.
Biochemical Probes
Fluorescently tagged derivatives enable real-time tracking of target engagement in cellular models. A recent study utilized a BODIPY-conjugated analog to visualize MAO-B localization in neuronal cells.
Industrial Uses
Beyond pharmaceuticals, the compound serves as a precursor for dyes and photoactive materials. Its amine group facilitates covalent attachment to polymers, creating functionalized surfaces for catalysis or sensing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume